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Abstract

Hexamethylacetone, systematically known as 2,2,4,4-tetramethyl-3-pentanone and also
commonly referred to as di-tert-butyl ketone, is a sterically hindered ketone with significant
applications in organic synthesis and materials science. Its unique structural features impart
notable stability and specific reactivity, making it a valuable building block and a subject of
interest in mechanistic studies. This technical guide provides a comprehensive overview of the
chemical properties, structure, and a detailed experimental protocol for the synthesis of
hexamethylacetone. All quantitative data are presented in structured tables for clarity, and key
processes are visualized using logical diagrams.

Chemical and Physical Properties

Hexamethylacetone is a colorless liquid at room temperature, characterized by its high degree
of steric hindrance around the carbonyl group. This steric bulk significantly influences its
physical and chemical properties.[1] The key properties are summarized in the table below.
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Property Value Reference(s)

2,2,4,4-Tetramethyl-3-
IUPAC Name (2]
pentanone

Hexamethylacetone, Di-tert-
Synonyms _ [3]
butyl ketone, Pivalone

CAS Number 815-24-7 [2]
Molecular Formula CoH1s0 [2]
Molecular Weight 142.24 g/mol [2]
Appearance Colorless liquid [1]
Boiling Point 152-153 °C [4115]
Density 0.824 g/mL at 25 °C [4]
Refractive Index (n2°/D) 1.419 [4]

B Insoluble in water; Soluble in
Solubility ) [1]
organic solvents

Stability Stable under normal conditions  [1]
Incompatibilities Strong oxidizing agents [1]
SMILES CC(C)(C)C(=0)C(C)(C)C [2]

UIQGEWJEWJIMQSL-
InChl Key [2]
UHFFFAOYSA-N

Molecular Structure

The structure of hexamethylacetone is characterized by a central carbonyl group flanked by
two bulky tert-butyl groups. This arrangement is responsible for the molecule's significant steric
hindrance.

Figure 1: 2D Structure of Hexamethylacetone

Experimental Protocols
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Synthesis of Hexamethylacetone via Barbier-Type
Reaction and Hydrolysis

A convenient method for the synthesis of hexamethylacetone involves a Barbier-type reaction
of pivalonitrile with tert-butyl chloride and metallic lithium to form 2,2,4,4-tetramethyl-3-
pentanimine, followed by acidic hydrolysis of the imine to the desired ketone.

Step 1: Synthesis of 2,2,4,4-Tetramethyl-3-pentanimine
e Materials:

o Pivalonitrile

o tert-Butyl chloride

o Metallic lithium

o Anhydrous diethyl ether

o Hydrochloric acid (concentrated)

o Sodium hydroxide solution

o Magnesium sulfate (anhydrous)
e Procedure:

o A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a
reflux condenser with a drying tube, and a dropping funnel is charged with metallic lithium
sand in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

o A solution of pivalonitrile and an excess of tert-butyl chloride in anhydrous diethyl ether is
added dropwise to the stirred suspension of lithium. The reaction is exothermic and the
rate of addition should be controlled to maintain a gentle reflux.

o After the addition is complete, the reaction mixture is stirred at room temperature until the
lithium metal is consumed.
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o The reaction is then carefully quenched by the slow addition of water.

o The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

o The combined organic layers are washed with brine, dried over anhydrous magnesium
sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude
2,2,4,4-tetramethyl-3-pentanimine.

Step 2: Hydrolysis of 2,2,4,4-Tetramethyl-3-pentanimine to Hexamethylacetone

e Procedure:

o The crude 2,2,4,4-tetramethyl-3-pentanimine is dissolved in a suitable solvent such as
diethyl ether.

o The solution is then treated with an aqueous acid solution (e.g., 2M HCI) and stirred
vigorously at room temperature. The progress of the hydrolysis can be monitored by thin-
layer chromatography (TLC).

o Upon completion of the reaction, the organic layer is separated.

o The aqueous layer is extracted with diethyl ether.

o The combined organic extracts are washed with a saturated sodium bicarbonate solution
to neutralize any remaining acid, followed by a wash with brine.

o The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is
evaporated to give the crude hexamethylacetone.

o The crude product can be purified by distillation.
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Figure 2: Experimental Workflow for the Synthesis of Hexamethylacetone

Spectroscopic Data

The structure of hexamethylacetone can be confirmed by various spectroscopic methods.
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Spectroscopy Key Features

A single sharp peak is expected in the upfield

region (around & 1.2-1.4 ppm) corresponding to

1H NMR
the 18 equivalent protons of the two tert-butyl
groups.
Three distinct signals are expected: one for the
carbonyl carbon (downfield, around & 215-220
13C NMR ppm), one for the quaternary carbons of the tert-

butyl groups, and one for the primary carbons of

the methyl groups.

A strong, sharp absorption band characteristic of
inf d (R) the C=0 stretching vibration of a ketone,
nfrare

typically in the range of 1680-1700 cm~1. The

steric hindrance may shift this frequency slightly.

The molecular ion peak (M*) would be observed
at m/z = 142. Characteristic fragmentation

Mass Spectrometry patterns would include the loss of a tert-butyl
group (m/z = 85) and a McLafferty
rearrangement is not possible due to the

absence of y-hydrogens.

Applications in Research and Development

Hexamethylacetone serves as a valuable tool in several areas of chemical research and
development:

« Sterically Hindered Base: Due to the steric bulk around the carbonyl group, the
corresponding enolate of hexamethylacetone is a strong, non-nucleophilic base used in
various organic transformations.

e Mechanistic Studies: Its rigid and well-defined structure makes it an excellent model
compound for studying reaction mechanisms, particularly those involving nucleophilic
addition to carbonyls.
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e Precursor in Synthesis: It is a starting material for the synthesis of other sterically hindered
molecules, which can be used as ligands for catalysts or as building blocks for complex
organic architectures.

Safety Information

Hexamethylacetone is a flammable liquid and should be handled with appropriate safety
precautions in a well-ventilated fume hood.[1] It is incompatible with strong oxidizing agents.[1]
Users should consult the Safety Data Sheet (SDS) for detailed information on handling,
storage, and disposal.

Disclaimer: This document is intended for informational purposes only and should not be used
as a substitute for professional laboratory guidance and a thorough risk assessment. All
experimental work should be conducted by trained personnel in a suitably equipped laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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